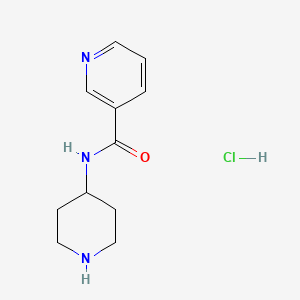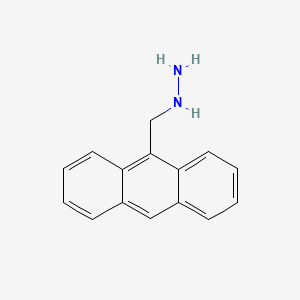
Anthracen-9-ylmethyl-hydrazine
Overview
Description
Anthracen-9-ylmethyl-hydrazine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Biochemical Analysis
Biochemical Properties
Anthracen-9-ylmethyl-hydrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. The interaction between this compound and catalase involves binding to the enzyme’s active site, potentially inhibiting its activity . Additionally, this compound can bind to DNA molecules through intercalation, which can hinder the replication and transcription processes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It induces oxidative stress in cells by generating reactive oxygen species, leading to DNA damage and alterations in cell viability . This compound also affects cell signaling pathways, particularly those involved in oxidative stress responses. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to catalase through an “arene-arene” force, which affects the enzyme’s structure and function . Additionally, this compound intercalates into DNA, disrupting the normal processes of replication and transcription . These interactions result in enzyme inhibition and changes in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and DNA interactions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent oxidative stress and DNA damage, which can affect cellular metabolism and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and DNA damage, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level results in a marked increase in cellular damage and metabolic disruption. Toxic effects at high doses include severe oxidative stress, enzyme inhibition, and impaired cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its biodegradation. Microbial degradation of this compound involves multiple pathways, including the action of enzymes such as oxygenases and hydrolases . These enzymes facilitate the breakdown of this compound into smaller metabolites, which can be further processed by cellular metabolic systems. The compound’s interactions with metabolic enzymes can also affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its localization to particular cellular compartments. The distribution of this compound within tissues can influence its overall biochemical effects and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific organelles, influencing its biochemical properties and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracen-9-ylmethyl-hydrazine typically involves the reaction of anthracene derivatives with hydrazine. One common method is the reaction of 9-anthraldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
C14H10CHO+N2H4→C14H10CH2NHNH2
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
Anthracen-9-ylmethyl-hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which Anthracen-9-ylmethyl-hydrazine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit specific enzymes, leading to altered cellular functions and potential cytotoxic effects.
Comparison with Similar Compounds
Anthracene: The parent compound, known for its photophysical properties.
9-Anthraldehyde: A precursor in the synthesis of Anthracen-9-ylmethyl-hydrazine.
Anthracene-9-carboxylic acid: Another derivative with distinct chemical properties.
Uniqueness: this compound stands out due to its hydrazine moiety, which imparts unique reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility compared to other anthracene derivatives.
Properties
IUPAC Name |
anthracen-9-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,17H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTNJHDSHFFWRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697499 | |
| Record name | [(Anthracen-9-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887593-17-1 | |
| Record name | [(Anthracen-9-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


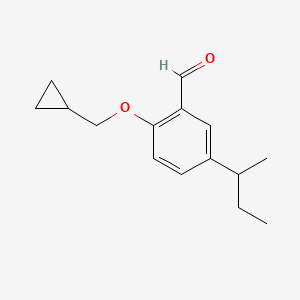
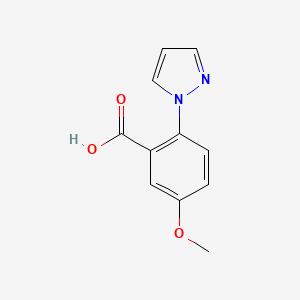
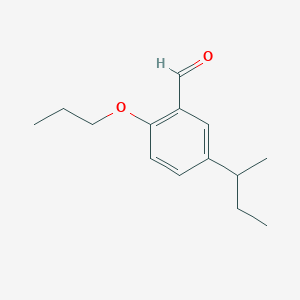
![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)

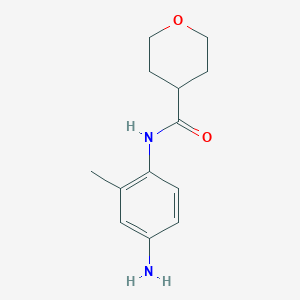

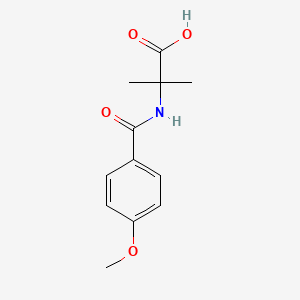
![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)

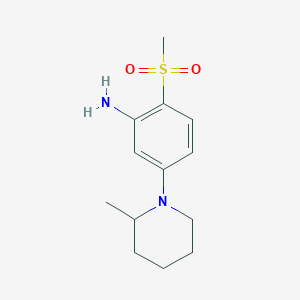
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)
